6-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Thiolan Moiety: The thiolan moiety can be attached through nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the indole core.
Formation of the Carboxamide: The carboxamide group can be formed by reacting the indole derivative with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thiols, amines, polar aprotic solvents like DMSO or DMF.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.
Reduction: Formation of amines from carboxamide groups.
Substitution: Formation of thioethers or secondary amines.
Scientific Research Applications
6-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole core.
Uniqueness
6-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-20-12-4-3-11-7-14(18-13(11)8-12)15(19)17-9-16(21-2)5-6-22-10-16/h3-4,7-8,18H,5-6,9-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKWOJZTTWRXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3(CCSC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.